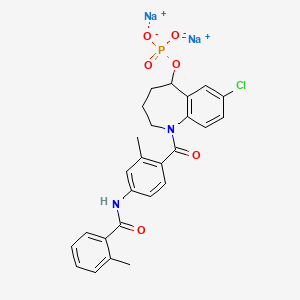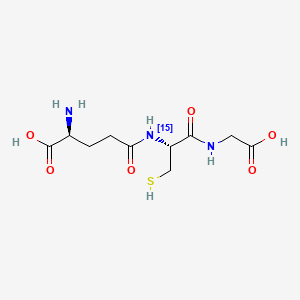
L-Glutathione reduced-15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is an endogenous antioxidant that scavenges oxygen free radicals, playing a crucial role in maintaining cellular redox homeostasis . The 15N labeling allows for its use in various scientific research applications, particularly in tracing and quantifying biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Glutathione reduced-15N is synthesized through a series of enzymatic reactions involving the amino acids L-glutamate, L-cysteine, and glycine. The synthesis process includes the following steps :
Formation of γ-glutamyl cysteine: The enzyme γ-glutamyl cysteine synthetase catalyzes the reaction between L-glutamate and L-cysteine in the presence of magnesium and manganese ions, hydrolyzing one molecule of ATP.
Formation of L-Glutathione: Glutathione synthetase then forms a peptide bond between γ-glutamyl cysteine and glycine, resulting in L-Glutathione by hydrolyzing another molecule of ATP.
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using genetically engineered microorganisms such as Saccharomyces cerevisiae. These microorganisms are optimized to produce high yields of L-Glutathione, which is then labeled with 15N through isotopic enrichment techniques .
Analyse Chemischer Reaktionen
Types of Reactions
L-Glutathione reduced-15N undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form glutathione disulfide (GSSG).
Reduction: Glutathione reductase catalyzes the reduction of GSSG back to L-Glutathione.
Conjugation: It can conjugate with various electrophilic compounds through the action of glutathione S-transferases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other reactive oxygen species.
Reduction: NADPH as a reducing agent in the presence of glutathione reductase.
Conjugation: Various electrophiles in the presence of glutathione S-transferases.
Major Products
Oxidation: Glutathione disulfide (GSSG).
Reduction: L-Glutathione.
Conjugation: Glutathione conjugates with various electrophiles.
Wissenschaftliche Forschungsanwendungen
L-Glutathione reduced-15N has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studying redox reactions and metabolic pathways.
Biology: Investigates cellular redox homeostasis and oxidative stress responses.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals due to its antioxidant properties.
Wirkmechanismus
L-Glutathione reduced-15N exerts its effects primarily through its antioxidant properties. It participates in the detoxification of reactive oxygen species and maintains cellular redox balance. The key molecular targets and pathways involved include :
Glutathione Peroxidase: Catalyzes the reduction of hydrogen peroxide to water, using L-Glutathione as a substrate.
Glutathione Reductase: Reduces glutathione disulfide back to L-Glutathione using NADPH.
Glutathione S-Transferases: Catalyzes the conjugation of L-Glutathione with electrophilic compounds, aiding in detoxification.
Vergleich Mit ähnlichen Verbindungen
L-Glutathione reduced-15N can be compared with other similar compounds such as:
L-Glutathione reduced-13C2,15N: Another isotope-labeled form of L-Glutathione, labeled with both 13C and 15N.
L-Glutathione reduced: The non-labeled form, which is widely used as an antioxidant in various biological systems.
Uniqueness
The uniqueness of this compound lies in its 15N labeling, which allows for precise tracing and quantification in biochemical studies. This makes it particularly valuable in research applications where understanding the dynamics of glutathione metabolism is crucial .
Eigenschaften
Molekularformel |
C10H17N3O6S |
|---|---|
Molekulargewicht |
308.32 g/mol |
IUPAC-Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl](15N)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1/i13+1 |
InChI-Schlüssel |
RWSXRVCMGQZWBV-ZLWFVQENSA-N |
Isomerische SMILES |
C(CC(=O)[15NH][C@@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N |
Kanonische SMILES |
C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Pmp1,Tyr(OEt)2] AVP](/img/structure/B12387419.png)
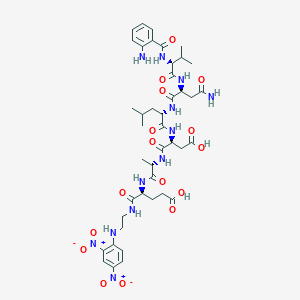

![[(2R,3R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12387444.png)


![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387468.png)

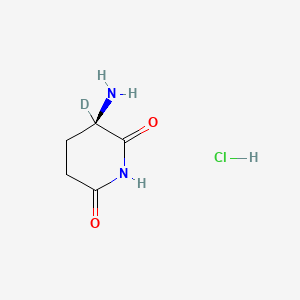
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12387478.png)
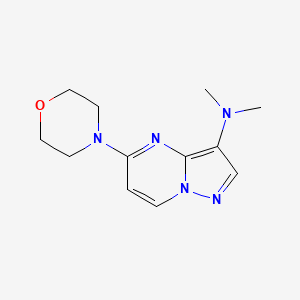

![6-[4-[[3-(Hydroxymethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid](/img/structure/B12387489.png)
